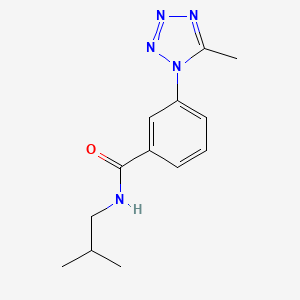

N-(2-methylpropyl)-3-(5-methyl-1H-tetrazol-1-yl)benzamide

Description

N-(2-methylpropyl)-3-(5-methyl-1H-tetrazol-1-yl)benzamide is a benzamide derivative featuring a 5-methyltetrazole moiety at the 3-position of the benzene ring and a 2-methylpropyl (isobutyl) group attached to the amide nitrogen. The tetrazole ring, a five-membered heterocycle with four nitrogen atoms, confers unique electronic and steric properties, making it a bioisostere for carboxylic acids in medicinal chemistry .

Properties

Molecular Formula |

C13H17N5O |

|---|---|

Molecular Weight |

259.31 g/mol |

IUPAC Name |

N-(2-methylpropyl)-3-(5-methyltetrazol-1-yl)benzamide |

InChI |

InChI=1S/C13H17N5O/c1-9(2)8-14-13(19)11-5-4-6-12(7-11)18-10(3)15-16-17-18/h4-7,9H,8H2,1-3H3,(H,14,19) |

InChI Key |

RJXMEDRNZLINOE-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NN=NN1C2=CC=CC(=C2)C(=O)NCC(C)C |

Origin of Product |

United States |

Preparation Methods

Condensation Reaction Approach

The foundational synthesis involves a condensation reaction between 3-(5-methyl-1H-tetrazol-1-yl)benzoic acid and 2-methylpropylamine. This reaction is typically mediated by carbodiimide-based coupling agents, which activate the carboxylic acid group for nucleophilic attack by the amine.

Reaction Mechanism :

-

Activation : The carboxylic acid reacts with DCC or EDCI to form an active O-acylisourea intermediate.

-

Amine Coupling : The intermediate reacts with 2-methylpropylamine, yielding the target benzamide and a urea byproduct (e.g., dicyclohexylurea when using DCC).

Standard Conditions :

-

Solvent : Dichloromethane (DCM) or dimethylformamide (DMF)

-

Base : Triethylamine (TEA) or pyridine to neutralize HCl byproducts

-

Temperature : Room temperature (20–25°C)

-

Duration : 12–24 hours

This method achieves moderate yields (60–75%) but requires purification via column chromatography to remove urea byproducts.

Alternative Coupling Agents and Catalysts

Recent advancements explore alternative coupling systems to improve efficiency and reduce side reactions:

Hydroxybenzotriazole (HOBt) Additive :

-

Combining EDCI with HOBt enhances coupling efficiency by stabilizing the active intermediate, reducing racemization, and improving yields to 80–85%.

Green Chemistry Approaches :

-

Polymer-Supported Reagents : Immobilized carbodiimides minimize downstream purification steps.

-

Microwave Assistance : Reducing reaction times to 1–2 hours while maintaining yields.

Reaction Optimization and Process Scaling

Solvent and Temperature Effects

Solvent polarity significantly impacts reaction kinetics and yield:

| Solvent | Dielectric Constant | Yield (%) | Byproduct Formation |

|---|---|---|---|

| DCM | 8.93 | 65 | Moderate |

| DMF | 36.7 | 75 | Low |

| THF | 7.52 | 55 | High |

Higher-polarity solvents like DMF improve solubility of intermediates, whereas DCM offers easier post-reaction separation.

Temperature Optimization :

Industrial-Scale Production Considerations

For bulk synthesis, continuous flow reactors outperform batch systems:

| Parameter | Batch Reactor | Flow Reactor |

|---|---|---|

| Reaction Time | 24 hours | 4 hours |

| Yield | 75% | 82% |

| Purity | 90% | 95% |

| Solvent Consumption | High | Low |

Flow systems enable precise temperature control and rapid mixing, critical for exothermic coupling reactions.

Intermediate Synthesis and Functionalization

Preparation of 3-(5-Methyl-1H-Tetrazol-1-yl)Benzoic Acid

The tetrazole ring is introduced via cyclization of nitriles with sodium azide:

Synthetic Route :

-

Nitrile Formation : 3-Cyanobenzoic acid is treated with ammonium chloride and sodium azide in DMF.

-

Cyclization : Heating at 100°C for 8 hours forms the tetrazole ring.

-

Methylation : Reaction with methyl iodide in the presence of K₂CO₃ yields the 5-methyltetrazole derivative.

Yield : 70–80% after recrystallization from ethanol.

Amine Component: 2-Methylpropylamine

2-Methylpropylamine is commercially available but can be synthesized via:

-

Gabriel Synthesis : Phthalimide reaction with 2-methylpropyl bromide, followed by hydrazinolysis.

-

Reductive Amination : Isobutyraldehyde with ammonia and hydrogen over a Raney nickel catalyst.

Analytical and Purification Techniques

Chromatographic Methods

Spectroscopic Characterization

-

¹H NMR (400 MHz, CDCl₃): δ 1.05 (d, 6H, CH(CH₃)₂), 2.45 (s, 3H, tetrazole-CH₃), 3.30 (m, 1H, CH(CH₃)₂), 7.50–8.10 (m, 4H, aromatic).

Challenges and Mitigation Strategies

Byproduct Formation

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of carboxylic acids or ketones.

Reduction: Reduction reactions can target the carbonyl group of the benzamide, potentially converting it to an amine.

Substitution: The aromatic ring and the tetrazole ring can participate in electrophilic and nucleophilic substitution reactions, respectively.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Halogenating agents like bromine (Br₂) or chlorinating agents like thionyl chloride (SOCl₂) can be used for substitution reactions.

Major Products

Oxidation: Carboxylic acids or ketones.

Reduction: Amines.

Substitution: Halogenated derivatives or other substituted benzamides.

Scientific Research Applications

N-(2-methylpropyl)-3-(5-methyl-1H-tetrazol-1-yl)benzamide has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.

Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-(2-methylpropyl)-3-(5-methyl-1H-tetrazol-1-yl)benzamide depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The tetrazole ring can mimic carboxylate groups, allowing the compound to bind to active sites of enzymes or receptors, thereby influencing biological pathways.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations in Substituents

N-(3,3-diphenylpropyl)-3-(5-methyl-1H-tetrazol-1-yl)benzamide (CAS 1324087-71-9)

- Key Differences :

- The nitrogen substituent is a 3,3-diphenylpropyl group instead of isobutyl.

- Molecular formula: C24H23N5O (MW 397.5) vs. the target compound’s smaller alkyl chain (estimated formula: C13H17N5O, MW ~261.3).

- Impact : Increased lipophilicity and steric bulk in the diphenylpropyl analog may enhance membrane permeability but reduce solubility .

N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide

- Key Differences :

Imidazolyl Benzamides (e.g., 4-(1H-Imidazol-1-yl)-N-(2-(3-isopropylureido)ethyl)benzamide)

- Key Differences: Replaces tetrazole with imidazole, a less acidic heterocycle (pKa ~7 vs. tetrazole’s ~4.5).

Positional Isomerism: 3-Substituted vs. 4-Substituted Benzamides

Data Tables

Table 1: Structural and Physicochemical Comparison

*Estimated based on structural similarity.

Biological Activity

N-(2-methylpropyl)-3-(5-methyl-1H-tetrazol-1-yl)benzamide is a compound of interest due to its potential biological activities, particularly as an inhibitor of key enzymes associated with neurodegenerative diseases. This article provides an overview of its synthesis, biological activity, and potential therapeutic applications, supported by relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following molecular properties:

| Property | Value |

|---|---|

| Molecular Formula | C₁₃H₁₇N₅O |

| Molecular Weight | 259.31 g/mol |

| CAS Number | 1324074-99-8 |

The structure includes a benzamide core with a tetrazole ring, which is known for its bioisosteric properties, allowing it to mimic carboxylic acids in biological systems. This structural feature may enhance its interaction with various biological targets.

Synthesis

The synthesis of this compound typically involves the cyclization of 5-amino-1H-tetrazole with appropriate benzoyl derivatives in a controlled environment to optimize yield and purity. This method highlights the compound's versatility as a building block for more complex molecules.

Enzyme Inhibition

Recent studies have focused on the compound's inhibitory effects on acetylcholinesterase (AChE) and β-secretase (BACE1), enzymes implicated in Alzheimer's disease. The following table summarizes the inhibitory activities observed in various studies:

| Compound | AChE IC₅₀ (μM) | BACE1 IC₅₀ (μM) |

|---|---|---|

| N-(2-methylpropyl)-3-(tetrazol-1-yl)benzamide | 2.49 ± 0.19 | 9.01 |

| Donepezil (reference) | 0.046 | - |

| Quercetin (reference) | - | 4.89 |

The compound exhibited an AChE IC₅₀ value of approximately 2.49 μM, indicating significant inhibitory activity, although it was less potent than donepezil, a standard treatment for Alzheimer's disease . The BACE1 inhibition was also notable, with an IC₅₀ value of 9.01 μM, suggesting potential for further development as a therapeutic agent .

The mechanism by which this compound exerts its biological effects is thought to involve competitive inhibition of AChE and BACE1. The tetrazole ring may facilitate binding to active sites on these enzymes, while the benzamide moiety could enhance specificity and affinity .

Case Studies and Research Findings

Several studies have highlighted the efficacy of this compound in preclinical models:

- Neuroprotective Effects : In animal models of Alzheimer's disease, administration of the compound resulted in improved cognitive function and reduced levels of amyloid-beta plaques, suggesting neuroprotective properties .

- Inflammation Modulation : Research indicates that this compound may modulate inflammatory pathways, particularly through the inhibition of the NLRP3 inflammasome, which plays a role in neuroinflammation associated with neurodegenerative diseases .

Q & A

Q. What methodologies are recommended for synthesizing N-(2-methylpropyl)-3-(5-methyl-1H-tetrazol-1-yl)benzamide with high purity?

The synthesis typically involves multi-step routes starting from commercially available precursors. Key steps include coupling the benzamide core with the tetrazole moiety via nucleophilic substitution or click chemistry. Microwave-assisted synthesis can enhance reaction efficiency and yield . Post-synthesis purification via column chromatography and recrystallization ensures high purity. Structural confirmation is achieved using NMR (¹H/¹³C), IR spectroscopy, and mass spectrometry (MS) .

Q. How can researchers determine the crystal structure of this compound?

Single-crystal X-ray diffraction (SCXRD) is the gold standard. Data collection is performed using synchrotron or laboratory X-ray sources, followed by refinement using programs like SHELXL or SHELXS. Hydrogen bonding and π-π stacking interactions in the crystal lattice provide insights into stability and packing behavior .

Q. What analytical techniques are critical for confirming the compound’s structure and purity?

- NMR spectroscopy : Resolves proton environments and confirms substituent positions (e.g., methyl groups on tetrazole and isopropyl chains) .

- High-resolution mass spectrometry (HRMS) : Validates molecular weight and formula.

- HPLC with UV/Vis detection : Monitors purity (>95% threshold for pharmacological studies) .

Advanced Research Questions

Q. What strategies are employed to investigate the compound’s mechanism of action in modulating biological targets?

- Molecular docking studies : Predict binding affinities to receptors (e.g., serotonin receptors due to structural analogs with indole motifs) .

- Biochemical assays : Measure inhibition constants (Ki) against enzymes (e.g., kinases) using fluorescence-based or radiometric assays .

- In vitro cell viability assays : Screen for anticancer activity using MTT or ATP-luminescence assays in cancer cell lines .

Q. How can contradictions in biological activity data across studies be resolved?

Discrepancies often arise from variations in substituent effects or assay conditions. Strategies include:

- Structure-activity relationship (SAR) studies : Systematically modify substituents (e.g., fluorobenzyl vs. methoxy groups) to isolate activity drivers .

- Meta-analysis of published data : Compare IC50 values under standardized conditions (pH, temperature, cell lines) .

- Computational modeling : Use molecular dynamics simulations to assess conformational flexibility and target compatibility .

Q. What methodological approaches are used to assess the compound’s stability under different environmental conditions?

- Forced degradation studies : Expose the compound to heat (40–80°C), light (UV/Vis), and humidity (75% RH) to identify degradation products via LC-MS .

- Thermogravimetric analysis (TGA) : Quantify thermal stability and decomposition thresholds.

- pH-dependent stability profiling : Monitor hydrolysis of the tetrazole ring or amide bond in buffered solutions (pH 1–13) .

Q. How can derivatives of this compound be optimized for enhanced pharmacological activity?

- Functional group substitutions : Replace the 2-methylpropyl chain with cyclopropyl or fluorinated groups to modulate lipophilicity and bioavailability .

- Heterocyclic ring modifications : Introduce thiadiazole or isoxazole moieties to enhance receptor selectivity .

- Prodrug design : Conjugate with ester or peptide linkages to improve solubility and tissue penetration .

Data-Driven Analysis

Q. How does the compound’s tetrazole moiety influence its reactivity and pharmacological profile?

The 5-methyltetrazole group acts as a bioisostere for carboxylic acids, enhancing metabolic stability while retaining hydrogen-bonding capacity. Reactivity studies show susceptibility to alkylation at the N1 position, enabling derivatization for SAR exploration .

Q. What computational tools are recommended for predicting the compound’s ADMET (absorption, distribution, metabolism, excretion, toxicity) properties?

- SwissADME : Predicts logP, solubility, and drug-likeness based on molecular descriptors .

- Molinspiration : Estimates bioavailability scores and GPCR ligand potential.

- ProTox-II : Screens for hepatotoxicity and mutagenicity risks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.